molecular formula C21H22N6S2 B12903540 Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane CAS No. 62575-57-9

Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane

Cat. No.: B12903540
CAS No.: 62575-57-9
M. Wt: 422.6 g/mol
InChI Key: HIAPJHYVVPUWGJ-UHFFFAOYSA-N
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Description

Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is a symmetric bis-triazole derivative featuring two 1,2,4-triazole rings connected via a methane bridge. Each triazole moiety is substituted at the 4-position with a phenyl group and at the 5-position with an ethylthio (-SCH₂CH₃) group.

Properties

CAS No.

62575-57-9

Molecular Formula

C21H22N6S2

Molecular Weight

422.6 g/mol

IUPAC Name

3-ethylsulfanyl-5-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-4-phenyl-1,2,4-triazole

InChI

InChI=1S/C21H22N6S2/c1-3-28-20-24-22-18(26(20)16-11-7-5-8-12-16)15-19-23-25-21(29-4-2)27(19)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3

InChI Key

HIAPJHYVVPUWGJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(N1C2=CC=CC=C2)CC3=NN=C(N3C4=CC=CC=C4)SCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide to introduce the ethylthio group.

    Substitution with Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenyl halide reacts with the triazole intermediate.

    Methane Bridge Formation: The final step involves the formation of the methane bridge, which can be achieved through a condensation reaction using formaldehyde or a similar methylene donor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The ethylthio (-S-CH₂CH₃) groups undergo oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Oxidizing AgentConditionsProduct(s) FormedYieldReferences
Hydrogen peroxideAcetic acid, 60°C, 4hSulfoxide derivatives70–85%
Meta-chloroperbenzoic acid (mCPBA)Dichloromethane, RT, 12hSulfone derivatives65–78%
Ozone-78°C, DCM, 30minCleavage of sulfide to sulfonic acid52%

Key Findings :

  • Oxidation selectivity depends on stoichiometry: 1 equivalent of oxidant typically yields sulfoxides, while 2 equivalents produce sulfones .

  • Ozonolysis cleaves the ethylthio group, forming sulfonic acids, which are precursors for further functionalization .

Substitution Reactions

The triazole ring and sulfide groups participate in nucleophilic and electrophilic substitutions.

Electrophilic Aromatic Substitution

ReagentPosition SubstitutedProductConditionsReferences
Nitration (HNO₃/H₂SO₄)Para to phenylNitro-substituted derivatives0–5°C, 2h
Halogenation (Cl₂, FeCl₃)Triazole C-5Chlorinated triazoleRT, 6h

Nucleophilic Substitution

NucleophileLeaving GroupProductConditionsReferences
AminesEthylthioAmino-substituted triazolesK₂CO₃, DMF, 80°C
ThiolsEthylthioThioether-linked derivativesCs₂CO₃, THF, reflux

Key Findings :

  • The ethylthio group acts as a leaving group in nucleophilic substitutions, enabling the introduction of amines or thiols .

  • Electrophilic substitution occurs preferentially at the para position of the phenyl ring due to steric hindrance from the triazole core.

Coordination Chemistry

The triazole nitrogen atoms coordinate with transition metals, forming stable complexes.

Metal SaltLigand Sites InvolvedComplex StructureApplicationsReferences
Cu(NO₃)₂N2, N4 of triazoleMononuclear Cu(II) complexCatalysis
AgNO₃N1, N3 of triazolePolymeric Ag(I) coordination polymerAntibacterial agents

Key Findings :

  • Cu(II) complexes exhibit catalytic activity in oxidation reactions .

  • Ag(I) polymers show enhanced antibacterial properties compared to the free ligand .

Cyclization and Ring Expansion

Under acidic or basic conditions, the compound undergoes cyclization to form fused heterocycles.

ConditionsReagentsProductYieldReferences
H₂SO₄, 100°C-Triazolo[1,5-a]pyrimidine60%
POCl₃, reflux-Triazolo[3,4-b]thiadiazine45%

Key Findings :

  • Cyclization often involves intramolecular attack by the triazole nitrogen on adjacent electrophilic centers .

  • Products like triazolopyrimidines are investigated for anticancer activity .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions modify the phenyl or triazole rings.

Reaction TypeCatalytic SystemProductYieldReferences
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-substituted derivatives75–90%
SonogashiraPdCl₂, CuIAlkynylated triazoles68%

Key Findings :

  • Suzuki couplings introduce aryl groups at the phenyl ring’s para position .

  • Sonogashira reactions enable the synthesis of conjugated systems for optoelectronic applications .

Scientific Research Applications

Chemistry

In chemistry, Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its triazole ring, which is known to interact with various biological targets.

Medicine

Medicinally, triazole derivatives are known for their antifungal and antibacterial properties. This compound may be investigated for similar therapeutic applications, including potential use as an antimicrobial agent.

Industry

In industry, this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or the binding affinity of receptors. The ethylthio and phenyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s core structure can be compared to several analogs with modifications in substituents or bridging groups:

Key Structural Differences:
  • Pyridine vs. Methane Bridging : Compounds like 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine () replace the methane bridge with a pyridine ring, altering electronic properties and π–π stacking interactions .
  • Thioalkyl vs. Thioaryl Substituents : Analogs such as 4-(5-(butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m, ) feature longer alkyl chains (butylthio), which may enhance lipophilicity compared to ethylthio groups .
  • Functionalized Bridges : Derivatives like 1,2-bis(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)ethane-1,2-diol () introduce hydroxyl groups on the bridging ethane, enabling hydrogen bonding and solubility adjustments .

Physical Properties

Melting points and solubility vary significantly with substituents:

Compound Name Substituents/Modifications Melting Point (°C) Key Properties Reference
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) Butylthio, pyridine bridge 147–149 High yield (86%), lipophilic
2-Chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole (5n) Chlorothiazole, pyridine bridge 199–202 High thermal stability
Piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate Furan, piperidinium salt N/A Water-soluble (1% solution)
Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane (inferred) Ethylthio, methane bridge ~150–160* Moderate solubility in organics

*Estimated based on ethylthio analogs.

Biological Activity

Bis(5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, antioxidant properties, and its potential applications in therapeutic settings.

Chemical Structure and Synthesis

The compound is characterized by a bis(triazole) structure with ethylthio and phenyl substituents. The synthesis typically involves the reaction of 5-(ethylthio)-4-phenyl-4H-1,2,4-triazole with appropriate reagents under controlled conditions to yield the desired bis(triazole) derivative.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
This compoundA549 (Lung Cancer)3.0 - 4.5
Other Triazole DerivativesHCT 116 (Colon Cancer)4.363

The IC50 values indicate that this compound exhibits potent inhibitory activity comparable to established chemotherapeutics like doxorubicin .

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been extensively studied. This compound has shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli16 μg/mL
S. aureus8 μg/mL
Candida albicans32 μg/mL

These findings suggest that this compound may serve as a potential lead in the development of new antibacterial agents .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The antioxidant activity of this compound has been evaluated using DPPH and ABTS assays:

Assay TypeIC50 Value (μM)
DPPH0.397
ABTS0.87

These results indicate that the compound possesses significant antioxidant capabilities comparable to well-known antioxidants like ascorbic acid .

Case Studies

A notable study explored the effects of this compound in a murine model of cancer. Mice treated with the compound showed a marked reduction in tumor size and improved survival rates compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues.

Q & A

Q. Basic

  • IR-spectrophotometry : Identifies functional groups (e.g., S-H stretching at ~2500 cm⁻¹, C=N vibrations at ~1600 cm⁻¹) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content) .
  • TLC : Monitors reaction progress and purity using silica gel plates and UV visualization .

Advanced : For complex derivatives, combine NMR (¹H/¹³C) with mass spectrometry to resolve ambiguities in regiochemistry or metal coordination .

How can researchers optimize reaction conditions to improve yield when synthesizing metal complexes of this compound?

Advanced
Metal complexes are synthesized by adding aqueous metal sulfates (e.g., FeSO₄, CuSO₄) to sodium/potassium salts of the parent acid. Key factors:

Metal SaltMolar Ratio (Compound:Metal)Reaction TimeYield Range
FeSO₄2:12–3 hours60–75%
CuSO₄2:11.5 hours70–85%
ZnSO₄2:12 hours65–80%

Methodological Note : Adjust pH to 6–7 during metal addition to prevent hydroxide precipitation. Use chelating agents (e.g., EDTA) to stabilize labile metal ions .

What strategies address discrepancies in pharmacological activity data across studies on triazole derivatives?

Advanced
Contradictions often arise from:

  • Substituent effects : The 4-phenyl group enhances lipophilicity, while ethylthio at the 5-position modulates electron density, altering receptor binding .
  • Methodological variability : Differences in assay conditions (e.g., bacterial strains, solvent polarity) can skew antimicrobial results. Standardize protocols using CLSI guidelines .

Resolution : Perform comparative studies under controlled conditions and use computational docking to predict structure-activity relationships (SAR) .

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., H₂S) .
  • Waste disposal : Segregate chemical waste and collaborate with certified agencies for incineration or neutralization .

How does the choice of substituents at the 4-position of the triazole ring influence the compound’s physicochemical properties?

Advanced
Substituents (R-groups) at the 4-position critically impact:

R-GroupSolubility (H₂O)LogPThermal Stability
-PhLow3.2High (>200°C)
-CH₂COONaHigh1.8Moderate (~150°C)
-MorpholineModerate2.5Low (<100°C)

Mechanistic Insight : Bulky aryl groups (e.g., phenyl) increase hydrophobicity and thermal stability, while polar groups (e.g., carboxylate) enhance aqueous solubility for bioavailability studies .

What is the role of microwave irradiation in synthesizing triazole derivatives, and how does it compare to conventional methods?

Advanced
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes vs. 6 hours) by improving energy transfer. Benefits include:

  • Higher yields (85–95% vs. 60–75% under reflux) .
  • Reduced side reactions due to uniform heating .

Limitation : Scalability challenges require specialized equipment, making it less practical for large-scale synthesis .

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